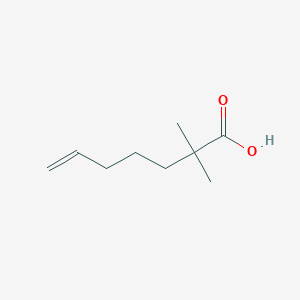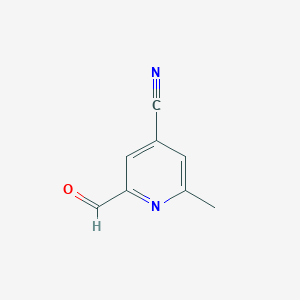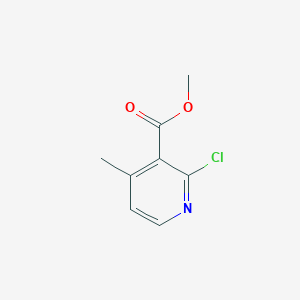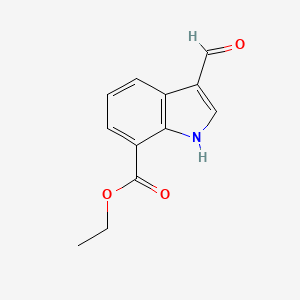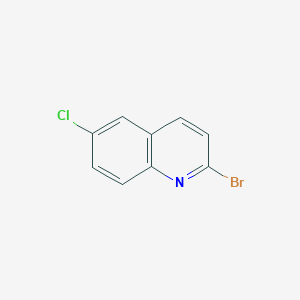![molecular formula C12H26N2 B1356808 N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine CAS No. 901586-07-0](/img/structure/B1356808.png)
N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine” is a chemical compound with the molecular formula C12H26N2 . It has a molecular weight of 198.35 .
Molecular Structure Analysis
The molecular structure of “N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine” is based on its molecular formula, C12H26N2 . Unfortunately, the specific structural details or a diagram of the molecule were not found in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine” include its molecular formula (C12H26N2) and molecular weight (198.35) . Other specific properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Toxicokinetic Studies and Analytical Toxicology
Toxicokinetic studies are crucial in understanding drug interactions, individual polymorphisms, elimination routes, and evaluating targets for toxicological screening. A study by Richter et al. (2019) focused on the toxicokinetics and analytical toxicology of novel NBOMe derivatives, including a compound structurally related to N-[(1-Propylpiperidin-2-yl)methyl]propan-1-amine. This study helps in identifying substances in case of abuse or intoxication and allows a thorough risk assessment in forensic and clinical toxicology (Richter et al., 2019).
Pharmacological Characterization
Grimwood et al. (2011) characterized a compound structurally similar to N-[(1-Propylpiperidin-2-yl)methyl]propan-1-amine, demonstrating its potential for treating depression and addiction disorders. This research highlights the importance of understanding the pharmacological properties of such compounds for developing new therapeutic strategies (Grimwood et al., 2011).
Dual Inhibitor for Cholinesterase and Monoamine Oxidase
Bautista-Aguilera et al. (2014) designed and synthesized new indole derivatives, identifying them as dual inhibitors for cholinesterase and monoamine oxidase. This finding is significant for developing treatments for neurodegenerative disorders (Bautista-Aguilera et al., 2014).
Synthesis of Novel Derivatives
Yang Jing (2010) focused on the design and synthesis of novel derivatives related to N-[(1-Propylpiperidin-2-yl)methyl]propan-1-amine. This research contributes to the understanding of chemical structures and potential applications in medicinal chemistry (Yang Jing, 2010).
Effects on Brain Neurotransmitters and Behavior
Stasiak et al. (2014) evaluated the influence of novel compounds on cerebral amine neurotransmitter systems, showcasing their potential therapeutic effects in neurodegenerative disorders. This research provides insights into the neuroprotective activity of compounds structurally related to N-[(1-Propylpiperidin-2-yl)methyl]propan-1-amine (Stasiak et al., 2014).
Safety and Hazards
Specific safety and hazard information for “N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine” was not found in the search results. It’s important to handle all chemical compounds with appropriate safety measures, and refer to Material Safety Data Sheets (MSDS) or other safety resources for specific information .
Propriétés
IUPAC Name |
N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2/c1-3-8-13-11-12-7-5-6-10-14(12)9-4-2/h12-13H,3-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCMMDRVXJOJHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1CCCCN1CCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592171 |
Source


|
| Record name | N-[(1-Propylpiperidin-2-yl)methyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine | |
CAS RN |
901586-07-0 |
Source


|
| Record name | N-[(1-Propylpiperidin-2-yl)methyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




